molecular formula C14H10Br2O3 B1521311 2-(2,4-Dibromophenoxy)-2-phenylacetic acid CAS No. 1094688-80-8

2-(2,4-Dibromophenoxy)-2-phenylacetic acid

Cat. No. B1521311
CAS RN: 1094688-80-8
M. Wt: 386.03 g/mol
InChI Key: MNRRQLBRSIPGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dibromophenoxy)-2-phenylacetic acid (DBPA) is an organic compound belonging to the phenoxyacetic acid family. It is a white solid that is soluble in organic solvents and has a melting point of 157-158°C. DBPA is used in the synthesis of various organic compounds such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of various polymers and other materials. Its structure is similar to other phenoxyacetic acid compounds, such as 2-chloro-2-phenylacetic acid (CPAA) and 2-bromo-2-phenylacetic acid (BPAA).

Scientific Research Applications

Biosynthesis and Metabolism in Plants

2-Hydroxyphenylacetic acid, structurally related to 2-(2,4-dibromophenoxy)-2-phenylacetic acid, is involved in the shikimic acid pathway in plants, specifically in the genus Astilbe. This pathway produces natural phenolic products through the transformation of phenylpyruvic acid and the hydroxylation of phenylacetic acid, suggesting a role for similar compounds in plant biochemistry and potential applications in understanding plant metabolism and engineering biosynthetic pathways for phenolic compound production (Kindl, 1969).

Allosteric Modifiers of Hemoglobin

Compounds structurally related to 2-(2,4-dibromophenoxy)-2-phenylacetic acid have been explored as allosteric modifiers of hemoglobin, which can decrease oxygen affinity and may be beneficial in conditions requiring enhanced oxygen release. This suggests potential research applications of similar compounds in the development of therapeutic agents for ischemia, stroke, and other conditions related to oxygen delivery (Randad et al., 1991).

Antioxidant Activity

Dihydroxyphenylacetic acids have been studied for their antioxidant activity, indicating potential applications of similar compounds like 2-(2,4-dibromophenoxy)-2-phenylacetic acid in protecting against oxidative stress. This research can contribute to the development of antioxidants for food preservation, pharmaceuticals, and the mitigation of oxidative stress-related diseases (Siquet et al., 2006).

Environmental Biodegradation

Research on the biodegradation of phenoxy herbicides, similar in structure to 2-(2,4-dibromophenoxy)-2-phenylacetic acid, highlights the role of biological agents in degrading such compounds. This points to applications in environmental bioremediation, where these compounds could be targeted for degradation to mitigate their impact on ecosystems (Serbent et al., 2019).

Antimicrobial and Anticancer Potential

While the specific compound 2-(2,4-dibromophenoxy)-2-phenylacetic acid was not directly studied for antimicrobial or anticancer properties, related phenolic compounds have been investigated, suggesting potential research avenues for exploring the antimicrobial and anticancer activities of such compounds (Zhao et al., 2004).

properties

IUPAC Name

2-(2,4-dibromophenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRRQLBRSIPGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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